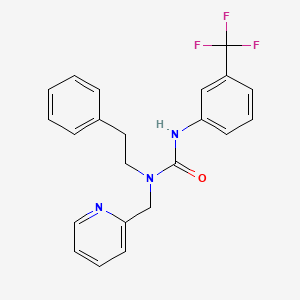
1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(3-(trifluoromethyl)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(3-(trifluoromethyl)phenyl)urea is a chemical compound with potential applications in scientific research. This compound is commonly known as PTC-209 and belongs to the class of small molecule inhibitors that can target cancer stem cells.
作用机制
PTC-209 works by inhibiting the activity of BMI-1, a protein that is overexpressed in cancer stem cells. BMI-1 is involved in the regulation of stem cell self-renewal and differentiation, and its overexpression has been linked to tumor initiation and progression. PTC-209 binds to BMI-1 and prevents its interaction with other proteins, leading to the inhibition of BMI-1 activity and subsequent elimination of cancer stem cells.
Biochemical and Physiological Effects:
PTC-209 has been shown to have selective toxicity towards cancer stem cells, with little to no effect on normal stem cells or differentiated cells. This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer stem cells, leading to a reduction in tumor size and metastasis. PTC-209 has also been shown to sensitize cancer stem cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
实验室实验的优点和局限性
One of the main advantages of PTC-209 is its selectivity towards cancer stem cells, which makes it a promising candidate for cancer therapy. This compound has also been shown to have low toxicity towards normal cells, which is important for minimizing side effects. However, PTC-209 has some limitations in lab experiments, including its low solubility in water and its instability in solution. These limitations can make it difficult to administer PTC-209 in animal models and clinical trials.
未来方向
There are several future directions for PTC-209 research, including the development of more stable and soluble formulations, the optimization of dosing regimens, and the evaluation of its efficacy in combination with other cancer therapies. Other potential future directions include the identification of biomarkers that can predict response to PTC-209 and the exploration of its potential applications in other diseases, such as neurodegenerative disorders. Overall, PTC-209 has the potential to be a valuable tool in cancer stem cell research and cancer therapy.
合成方法
PTC-209 can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method involves the reaction of 2-bromopyridine with benzylamine to form 2-(benzylamino)pyridine. This intermediate is then reacted with 3-(trifluoromethyl)benzaldehyde to form 1-(2-(benzylamino)pyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one. The final step involves the reaction of this intermediate with urea to form PTC-209.
科学研究应用
PTC-209 has potential applications in scientific research, particularly in the field of cancer stem cell research. Cancer stem cells are a subpopulation of cells within tumors that have the ability to self-renew and differentiate into various cell types. These cells are thought to be responsible for tumor initiation, maintenance, and resistance to therapy. PTC-209 has been shown to selectively target and eliminate cancer stem cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O/c23-22(24,25)18-9-6-11-19(15-18)27-21(29)28(16-20-10-4-5-13-26-20)14-12-17-7-2-1-3-8-17/h1-11,13,15H,12,14,16H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARPDFTXKZZJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(3-(trifluoromethyl)phenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

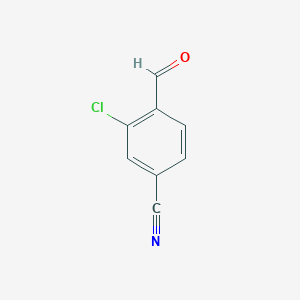
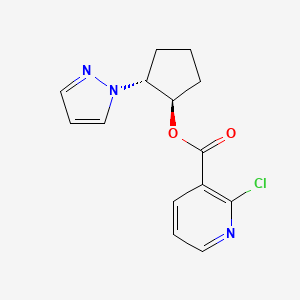
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2836291.png)
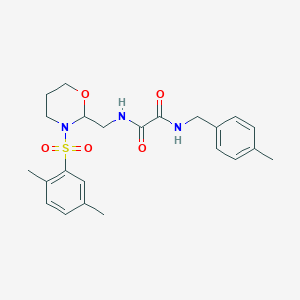
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide](/img/structure/B2836295.png)
![4-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2836296.png)


![N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2836302.png)
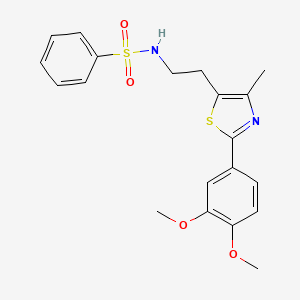
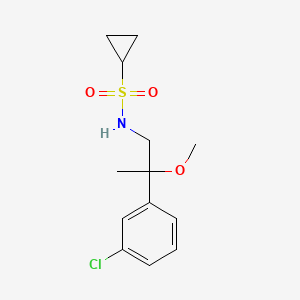
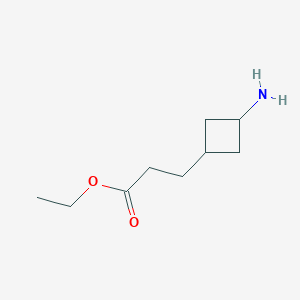
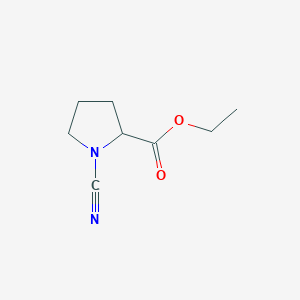
![(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2836310.png)